An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dichlorophenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dichlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-Dichlorophenyl)acetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical and biological pathways.
Core Physicochemical Data
The known physicochemical properties of 2-(2,5-Dichlorophenyl)acetic acid are summarized in the table below. This allows for a quick and comparative assessment of its fundamental characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][4] |
| Molecular Weight | 205.04 g/mol | [1][2][3][4] |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | 322.5 °C | [1][4] |
| LogP (calculated) | 2.6205 | [2] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. A widely accepted method for its determination is potentiometric titration.[5][6][7]
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.[6][8]
Methodology:
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Preparation of Solutions:
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Prepare a standard solution of 2-(2,5-Dichlorophenyl)acetic acid of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).
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Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
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-
Titration:
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Calibrate a pH meter using standard buffer solutions.
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Place a known volume of the 2-(2,5-Dichlorophenyl)acetic acid solution in a beaker with a magnetic stirrer.
-
Incrementally add the standardized NaOH solution from a burette.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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-
Data Analysis:
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Plot a titration curve of pH versus the volume of NaOH added.
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Determine the equivalence point, which is the point of the steepest slope on the curve.
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The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
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The pH at the half-equivalence point is equal to the pKa of the acid.[6][8]
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Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a compound's absorption and distribution in biological systems. A common method for its determination is the shake-flask method.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
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Equilibration:
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Add an excess amount of solid 2-(2,5-Dichlorophenyl)acetic acid to a known volume of distilled water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration.
-
-
Quantification:
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Analyze the concentration of 2-(2,5-Dichlorophenyl)acetic acid in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
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Visualizations: Logical Workflows and Potential Signaling Pathways
To further elucidate the context of 2-(2,5-Dichlorophenyl)acetic acid, the following diagrams, created using the DOT language, illustrate a plausible synthesis pathway and a potential biological mechanism of action based on its structural similarity to known active compounds.
Plausible Synthesis Workflow
Caption: A logical workflow for the synthesis of 2-(2,5-Dichlorophenyl)acetic acid.
Potential Biological Signaling Pathway: Auxin-like Activity
Given that structurally related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 3,4-dichlorophenylacetic acid act as synthetic auxins, it is plausible that 2-(2,5-Dichlorophenyl)acetic acid could exhibit similar biological activity.[9][10] The auxin signaling pathway is a key regulator of plant growth and development.
Caption: A potential auxin signaling pathway for 2-(2,5-Dichlorophenyl)acetic acid.
This guide serves as a foundational resource for understanding the key physicochemical properties of 2-(2,5-Dichlorophenyl)acetic acid. The provided experimental protocols offer a roadmap for obtaining missing data points, and the visualizations provide a logical framework for its synthesis and potential biological action. Further experimental validation is necessary to confirm the proposed synthesis and biological pathways.
References
- 1. 2-(2,5-Dichlorophenyl)acetic acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (2,5-Dichlorophenyl)acetic acid | 5398-79-8 | FD69931 [biosynth.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. web.williams.edu [web.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pennwest.edu [pennwest.edu]
- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
